molecular formula C19H15NO7 B564416 rac 7-Hydroxy Acenocoumarol CAS No. 64180-12-7

rac 7-Hydroxy Acenocoumarol

Cat. No.: B564416
CAS No.: 64180-12-7
M. Wt: 369.329
InChI Key: JTCREUDLEYTCAB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac 7-Hydroxy Acenocoumarol typically involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. Common methods include:

Industrial Production Methods: Industrial production of this compound often employs the Pechmann reaction due to its efficiency and high yield. The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure optimal conditions for the condensation process .

Chemical Reactions Analysis

Types of Reactions: rac 7-Hydroxy Acenocoumarol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

rac 7-Hydroxy Acenocoumarol has a wide range of applications in scientific research:

Mechanism of Action

rac 7-Hydroxy Acenocoumarol exerts its effects primarily through the inhibition of vitamin K reductase. This enzyme is crucial for the carboxylation of vitamin K-dependent clotting factors. By inhibiting this enzyme, this compound reduces the synthesis of clotting factors II, VII, IX, and X, leading to anticoagulant effects . Additionally, it inhibits the NF-κB and MAPK pathways, which are involved in the inflammatory response .

Comparison with Similar Compounds

Comparison: rac 7-Hydroxy Acenocoumarol is unique due to its dual hydroxyl groups, which enhance its reactivity and potential for further chemical modifications. Compared to warfarin and phenprocoumon, it has a different substitution pattern on the coumarin ring, which may influence its pharmacokinetics and pharmacodynamics .

Properties

IUPAC Name

4,7-dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO7/c1-10(21)8-15(11-2-4-12(5-3-11)20(25)26)17-18(23)14-7-6-13(22)9-16(14)27-19(17)24/h2-7,9,15,22-23H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCREUDLEYTCAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=C(C=C(C=C3)O)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60724558
Record name 4,7-Dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64180-12-7
Record name 4,7-Dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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